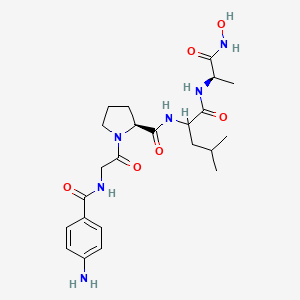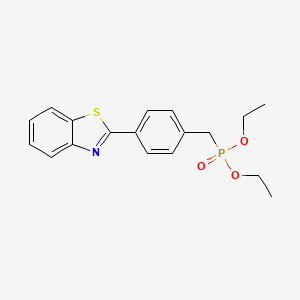
Fostedil
Vue d'ensemble
Description
Fostedil, also known as A-53,986 or KB-944, is a vasodilator that acts as a calcium channel blocker . It was under development for the treatment of heart conditions such as angina pectoris but was never marketed . It has antihypertensive and antiarrhythmic effects .
Synthesis Analysis
The synthesis of Fostedil involves several steps . The process begins with the treatment of benzanilide with phosphorus pentasulfide or Lawesson’s reagent to produce thioamide . This is followed by an oxidative ring formation reaction with potassium ferricyanide and base, which presumably involves a free radical intermediate, to construct the benzothiazole ring . The compound is then brominated with N-bromosuccinimide to produce a bromomethyl intermediate . The synthesis of Fostedil concludes with a Michaelis-Arbuzov reaction with triethyl phosphite .
Molecular Structure Analysis
Fostedil has a molecular formula of C18H20NO3PS . Its average mass is 361.395 Da and its monoisotopic mass is 361.090149 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fostedil have been described in the synthesis analysis section. These include reactions with phosphorus pentasulfide or Lawesson’s reagent, potassium ferricyanide, N-bromosuccinimide, and triethyl phosphite .
Applications De Recherche Scientifique
1. Inotropic Activity and Calcium Antagonism
Fostedil, known chemically as diethyl 4-(2-benzothiazolyl)benzylphosphonate, has been studied for its inotropic activity. Research by Bellucci et al. (1989) indicates that various alkyl and arylalkyl diethylphosphonates related to Fostedil demonstrate negative inotropic activity and calcium antagonistic activity, suggesting its potential use in cardiac applications (Bellucci et al., 1989).
2. Vasodilator Activity
Fostedil has also been evaluated for its vasodilator properties. Yoshino et al. (1990) synthesized various derivatives of Fostedil and assessed their coronary vasodilator activity, finding that some derivatives showed superior activity to Fostedil itself (Yoshino et al., 1990).
3. Pharmacokinetics and Drug Delivery
The pharmacokinetics of Fostedil have been studied in various settings. For instance, Thomas and Bopp (1984) explored the pharmacokinetics of Fostedil in beagle dogs, providing insights into its bioavailability and drug clearance, which is crucial for effective drug delivery (Thomas & Bopp, 1984).
4. Polymorphism and Pharmaceutical Preparation
Research has also been conducted on the polymorphism of Fostedil, which is important for its stability and formulation in pharmaceutical preparations. Takahashi et al. (1985) characterized two crystal forms of Fostedil and studied their solubility and polymorphic transformations, contributing to the understanding of its physical properties for drug formulation (Takahashi et al., 1985).
5. Synthesis and Structural Modification
The synthesis and structural modification of Fostedil have been subjects of research to enhance its pharmacological properties. Harizi and Zantour (2004) described an efficient synthesis method for Fostedil, which is vital for its production and potential modification for improved efficacy (Harizi & Zantour, 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20NO3PS/c1-3-21-23(20,22-4-2)13-14-9-11-15(12-10-14)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRUSCZCWSFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226811 | |
| Record name | Fostedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fostedil | |
CAS RN |
75889-62-2 | |
| Record name | Fostedil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75889-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fostedil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075889622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fostedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSTEDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41WS786UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



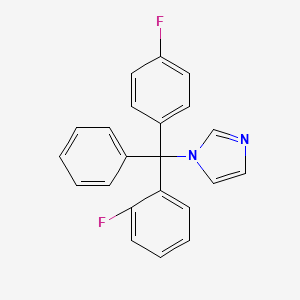

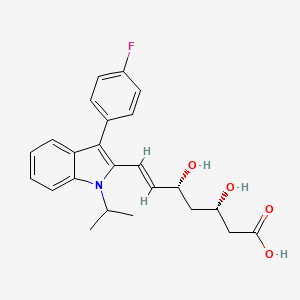
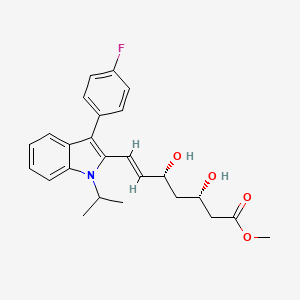

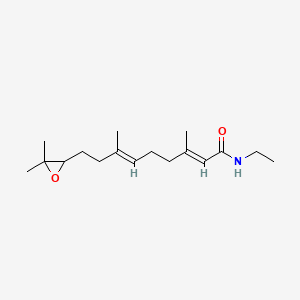

![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)
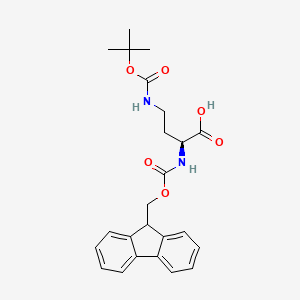
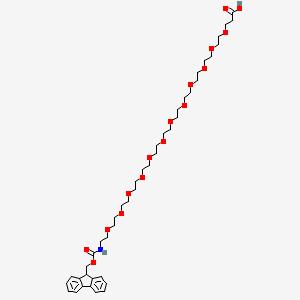
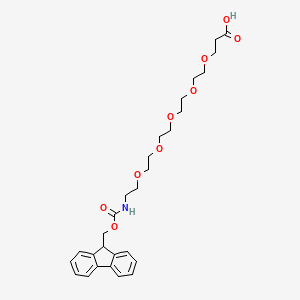
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)

